An In-depth Technical Guide to the Chemical Properties of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester
An In-depth Technical Guide to the Chemical Properties of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester
The second round of searches provided more specific information, although direct experimental data for "(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester" remains scarce. I found several examples of the Williamson ether synthesis, which is the key reaction for producing the target molecule from 4-iodo-2-methylphenol and an ethyl haloacetate. This provides a solid basis for describing the synthesis protocol. I also found spectroscopic data (NMR, IR, Mass Spec) for structurally similar compounds, such as ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, ethyl (2-ethylphenoxy)acetate, and ethyl (4-mercapto-2-methylphenoxy)acetate, as well as general principles of interpreting NMR spectra of ethyl esters. This will allow me to predict and explain the expected spectroscopic characteristics of the target molecule. However, I still lack specific, experimentally determined physicochemical properties (like melting point, boiling point, and solubility) for "(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester". While I can infer some properties based on related structures, having actual experimental data would significantly improve the technical guide. Therefore, the next step should focus on finding a database or publication that lists these specific properties.I have gathered a good foundation for the synthesis of "(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester" via the Williamson ether synthesis. I also have several examples of spectroscopic data for analogous compounds, which will allow for a detailed prediction and interpretation of the NMR, IR, and mass spectra of the target molecule. However, a significant gap remains: the lack of experimentally determined physicochemical properties such as melting point, boiling point, and solubility for the specific target compound. The searches in chemical databases like PubChem and ChemSpider for the exact molecule did not yield specific entries with this data. While I can infer properties based on related structures, this is not ideal for an "in-depth technical guide." To provide a more complete and authoritative document, I need to either find a direct source for these properties or, if unavailable, clearly state that the values are predicted based on analogous compounds and provide the basis for those predictions. Given the difficulty in finding experimental data for this specific molecule, the next step will be to synthesize the available information and structure the technical guide, including the planned sections and diagrams. I will proceed with generating the content based on the information I have, while acknowledging the absence of experimental physical constants.
Compile all the gathered information on synthesis and spectroscopic data. Organize the technical guide with an introduction, a detailed section on synthesis including a step-by-step protocol and a Graphviz diagram of the workflow, and a comprehensive section on the predicted spectroscopic properties with explanations and a Graphviz diagram of the molecular structure. Write the full technical guide, ensuring to explain the reasoning behind the synthetic steps and the interpretation of the spectral data based on the principles of organic chemistry and spectroscopy. For the missing physical properties, I will state that they are not readily available in the literature and provide estimated values based on structurally similar compounds, citing the sources for these related compounds. Finally, I will create a complete list of references.
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester, a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is not widely available, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed understanding of its synthesis, spectroscopic characteristics, and predicted physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester belongs to the class of aryloxyacetic acid derivatives, a scaffold of significant interest in the development of pharmaceuticals and herbicides. The presence of an iodine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, making it a potentially versatile intermediate in synthetic chemistry. The methyl group and the ethyl ester moiety further influence its steric and electronic properties, which can be fine-tuned for specific applications. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its use in a research and development setting.
Synthesis and Mechanism
The most direct and widely applicable method for the synthesis of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is the Williamson ether synthesis . This robust and reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] In this specific case, the synthesis proceeds by reacting 4-iodo-2-methylphenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a suitable base.
Causality of Experimental Choices
The choice of reagents and reaction conditions is critical for a successful synthesis.
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Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-iodo-2-methylphenol, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, as it is strong enough to deprotonate the phenol without causing significant side reactions.[2] Sodium hydroxide (NaOH) can also be employed.[1]
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Solvent: A polar aprotic solvent is ideal for this SN2 reaction as it can dissolve the ionic intermediates without solvating the nucleophile, thus maintaining its reactivity. Acetone, N,N-dimethylformamide (DMF), and acetonitrile are suitable choices.[2]
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Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate are common alkylating agents. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which may lead to shorter reaction times. The choice may depend on availability and cost.
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Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice.[2]
Experimental Workflow: Williamson Ether Synthesis
Caption: A typical workflow for the synthesis of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester via Williamson ether synthesis.
Detailed Step-by-Step Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodo-2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of anhydrous acetone.
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Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
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Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KCl) and wash with a small amount of acetone.
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Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
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Washing: Wash the organic layer sequentially with 1M aqueous NaOH to remove any unreacted phenol, followed by a saturated aqueous solution of NaCl (brine).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester.
Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₃IO₃ | Calculated |
| Molecular Weight | 320.12 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Based on similar phenoxyacetic acid esters. |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | > 200 | The boiling point of ethyl (2-ethylphenoxy)acetate is ~270 °C.[3] The presence of the heavier iodine atom would likely increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | General solubility of esters and ethers. |
Spectroscopic Characterization
The structure of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted key spectral features based on analogous compounds and fundamental principles of spectroscopy.
Caption: Chemical structure of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl group on the phenyl ring, and the ethyl ester group.
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Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the substituted phenyl ring will appear in this region. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or a narrow doublet).
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OCH₂ Protons (δ ~4.6 ppm): The two protons of the methylene group adjacent to the phenoxy oxygen will appear as a singlet. This chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.
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Ar-CH₃ Protons (δ ~2.2 ppm): The three protons of the methyl group attached to the aromatic ring will appear as a singlet in this region.
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Ethyl Ester Protons:
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OCH₂CH₃ (δ ~4.2 ppm): The two protons of the methylene group of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group.
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OCH₂CH₃ (δ ~1.2 ppm): The three protons of the terminal methyl group of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
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Carbonyl Carbon (C=O): δ ~168-170 ppm
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Aromatic Carbons: Six signals are expected in the region of δ ~110-160 ppm. The carbon bearing the iodine atom (C-I) will have a chemical shift in the lower end of this range (around δ 90-100 ppm).
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OCH₂ Carbon: δ ~65-70 ppm
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OCH₂CH₃ Carbon: δ ~60-62 ppm
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Ar-CH₃ Carbon: δ ~15-20 ppm
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OCH₂CH₃ Carbon: δ ~14 ppm
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band around 1750-1730 cm⁻¹ is expected for the carbonyl group of the ester.
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C-O Stretch (Ether and Ester): Strong absorption bands in the region of 1250-1000 cm⁻¹ will be present, corresponding to the C-O stretching vibrations of the ether and ester functionalities.
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C-H Stretch (Aromatic and Aliphatic): Absorption bands above and below 3000 cm⁻¹ will correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.
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C=C Stretch (Aromatic): Absorption bands in the region of 1600-1450 cm⁻¹ will be indicative of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 320.
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Isotope Peak (M+1): Due to the presence of ¹³C, an M+1 peak will be observed.
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Fragmentation Pattern: Common fragmentation pathways for phenoxyacetic acid esters include cleavage of the ether bond and loss of the ethyl ester group or parts of it. Key fragments might be observed at m/z corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and the iodo-methyl-phenoxy cation.
Potential Applications and Reactivity
(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is a promising building block in organic synthesis due to the presence of the versatile iodine substituent. The C-I bond can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
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Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.
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Heck Reaction: Reaction with alkenes to form substituted styrenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne moiety.
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Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
These transformations allow for the elaboration of the core structure into a wide range of more complex molecules with potential applications in drug discovery and materials science. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used as a handle for conjugation to other molecules.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester. While direct experimental data for some of its physical properties are lacking, a robust understanding of its synthesis and spectroscopic characteristics has been established through the analysis of analogous compounds and fundamental chemical principles. The synthetic accessibility of this compound, coupled with the reactivity of the iodo-substituent, makes it a valuable intermediate for the synthesis of a diverse array of functionalized molecules. This guide serves as a foundational resource for scientists and researchers looking to utilize this compound in their synthetic endeavors.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
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Ethyl (2-ethylphenoxy)acetate Properties. U.S. Environmental Protection Agency. [Link]. Accessed February 12, 2026.
